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Compound of Interest

Compound Name: Tetrahydroanthracene

Cat. No.: B13747835 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 9,10-

dihydroanthracene, tailored for researchers, scientists, and professionals in drug development.

It includes a detailed presentation of nuclear magnetic resonance (NMR), infrared (IR), mass

spectrometry (MS), and ultraviolet-visible (UV-Vis) data, along with the experimental protocols

for their acquisition.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 9,10-dihydroanthracene,

presented in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 9,10-

dihydroanthracene. The symmetry of the molecule results in a relatively simple spectrum.

¹H NMR Spectral Data

The proton NMR spectrum of 9,10-dihydroanthracene typically shows signals for the aromatic

protons and the aliphatic protons at the 9 and 10 positions. The chemical shifts can vary slightly

depending on the solvent used.[1]
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Proton Assignment
Chemical Shift (δ) in

CDCl₃ (ppm)
Multiplicity

Coupling Constant

(J) in Hz

Aromatic (H1, H4, H5,

H8)
~7.28 - 7.20 Multiplet

Aromatic (H2, H3, H6,

H7)
~7.17 - 7.11 Multiplet

Aliphatic (H9, H10) ~3.91 Singlet

Note: Data is compiled from various sources and represents typical values. Specific

experimental conditions may lead to variations.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)

Quaternary Aromatic (C4a, C8a, C9a, C10a) ~136.5

Aromatic (C1, C4, C5, C8) ~126.9

Aromatic (C2, C3, C6, C7) ~126.2

Aliphatic (C9, C10) ~36.5

Note: Data is compiled from various sources and represents typical values.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 9,10-dihydroanthracene.

The spectrum is characterized by aromatic C-H stretching, aliphatic C-H stretching, and

aromatic C=C stretching vibrations.
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Frequency (cm⁻¹) Vibrational Mode Intensity

3060 - 3020 Aromatic C-H Stretch Medium

2940 - 2850 Aliphatic C-H Stretch Medium

1600 - 1450 Aromatic C=C Stretch Strong

750 - 730
Aromatic C-H Bend (ortho-

disubstituted)
Strong

Note: Data is based on spectra obtained using techniques such as KBr pellet or ATR-IR.[3][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Electron Ionization (EI) Mass Spectral Data

m/z Relative Intensity (%) Assignment

180 100 [M]⁺ (Molecular Ion)

179 86 [M-H]⁺

178 48 [M-2H]⁺ (Anthracene)

165 19 [M-CH₃]⁺

152 10 [M-C₂H₄]⁺

Note: The fragmentation pattern is characteristic of the loss of hydrogen atoms to form the

stable aromatic anthracene cation.[3][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

The spectrum of 9,10-dihydroanthracene is similar to that of a substituted benzene.
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Solvent λmax (nm)
Molar Absorptivity (ε) (L

mol⁻¹ cm⁻¹)

Cyclohexane ~262, ~270, ~375, ~400 Data not consistently available

Note: The absorption bands are attributed to π-π transitions within the benzene rings. The

spectrum differs significantly from that of anthracene due to the disruption of the fully

conjugated aromatic system.*[6][7]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 9,10-dihydroanthracene.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 9,10-dihydroanthracene in about

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. Ensure

the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency

for the nuclei being observed (¹H or ¹³C) and shims the magnetic field to ensure

homogeneity.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include

the spectral width, acquisition time, relaxation delay, and number of scans.

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum. A larger

number of scans is usually required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. Processing steps include phase correction,
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baseline correction, and referencing the spectrum to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy Protocol (ATR-FTIR)
Sample Preparation: Place a small amount of solid 9,10-dihydroanthracene directly onto the

ATR crystal.

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract

atmospheric and instrumental interferences.

Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to generate the final IR spectrum. The y-axis is typically presented

in transmittance or absorbance.

Mass Spectrometry Protocol (GC-MS with EI)
Sample Preparation: Prepare a dilute solution of 9,10-dihydroanthracene in a volatile organic

solvent (e.g., dichloromethane, hexane).

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the

GC. The sample is vaporized and carried by an inert gas through a capillary column, which

separates the components of the sample based on their boiling points and interactions with

the column's stationary phase. For a pure sample, a single peak is expected.

Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters

the ion source of the mass spectrometer. In EI, the molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.
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UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of 9,10-dihydroanthracene in a UV-transparent

solvent (e.g., cyclohexane, ethanol) in a quartz cuvette. The concentration should be

adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λmax.

Baseline Correction: Fill a reference cuvette with the pure solvent and record a baseline

spectrum to correct for the solvent's absorbance and any instrumental effects.

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the

absorbance spectrum over the desired wavelength range (typically 200-800 nm).

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

If the concentration of the solution and the path length of the cuvette are known, the molar

absorptivity (ε) can be calculated using the Beer-Lambert law.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of 9,10-dihydroanthracene.
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Spectroscopic Characterization Workflow for 9,10-Dihydroanthracene
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Caption: Workflow for the spectroscopic analysis of 9,10-dihydroanthracene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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